![molecular formula C11H7BrO B043594 5-Bromonaphthalene-2-carbaldehyde CAS No. 122349-66-0](/img/structure/B43594.png)
5-Bromonaphthalene-2-carbaldehyde
Overview
Description
5-Bromonaphthalene-2-carbaldehyde is a chemical compound with the CAS Number: 122349-66-0 . It has a molecular weight of 235.08 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 5-Bromonaphthalene-2-carbaldehyde is 1S/C11H7BrO/c12-11-3-1-2-9-6-8 (7-13)4-5-10 (9)11/h1-7H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromonaphthalene-2-carbaldehyde has a melting point of 78-79 degrees Celsius . It is a powder in its physical form .Scientific Research Applications
Organic Synthesis
5-Bromonaphthalene-2-carbaldehyde is a useful reagent in organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its reactivity .
Synthesis of Thiophene Derivatives
Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . 5-Bromonaphthalene-2-carbaldehyde can be used in the synthesis of thiophene derivatives .
Corrosion Inhibitors
Thiophene derivatives, which can be synthesized from 5-Bromonaphthalene-2-carbaldehyde, are utilized in industrial chemistry as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, synthesized from 5-Bromonaphthalene-2-carbaldehyde, play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds, which can be synthesized from 5-Bromonaphthalene-2-carbaldehyde, are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds, which can be synthesized from 5-Bromonaphthalene-2-carbaldehyde, are used in the fabrication of organic light-emitting diodes (OLEDs) .
Safety and Hazards
The safety information for 5-Bromonaphthalene-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling, brominated compounds act as electrophiles, participating in oxidative addition reactions with a palladium catalyst . The bromine atom in 5-Bromonaphthalene-2-carbaldehyde likely serves as a leaving group, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it may play a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways depending on the final product .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromonaphthalene-2-carbaldehyde is currently unavailable. Its molecular weight of 23508 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the facilitation of carbon-carbon bond formation in Suzuki–Miyaura coupling reactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst (e.g., palladium) can significantly influence the action, efficacy, and stability of 5-Bromonaphthalene-2-carbaldehyde . Its storage temperature is recommended to be 4°C, suggesting that it may degrade at higher temperatures .
properties
IUPAC Name |
5-bromonaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAFFLFJQFWYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372805 | |
Record name | 5-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalene-2-carbaldehyde | |
CAS RN |
122349-66-0 | |
Record name | 5-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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